Bienvenue dans la boutique en ligne BenchChem!

4-(Oxazol-4-yl)aniline

Antimalarial drug discovery Structure-activity relationship Oxazole regiochemistry

4-(Oxazol-4-yl)aniline (CAS 568556-31-0, MFCD20693750) is a heterobifunctional small-molecule building block (MW 160.18 g/mol, C9H8N2O) composed of an aniline moiety coupled at the para-position to an unsubstituted 1,3-oxazole ring. It is commercially supplied as a powder or crystalline solid at purities ≥97% (e.g., BLD Pharm, Fluorochem, Leyan) and is primarily utilized as a synthetic intermediate in medicinal chemistry for constructing oxazole-containing compound libraries.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 568556-31-0
Cat. No. B7968930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Oxazol-4-yl)aniline
CAS568556-31-0
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=COC=N2)N
InChIInChI=1S/C9H8N2O/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-6H,10H2
InChIKeySEUIXYCMMXALOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Oxazol-4-yl)aniline (CAS 568556-31-0): Core Structural Identity and Initial Procurement Considerations


4-(Oxazol-4-yl)aniline (CAS 568556-31-0, MFCD20693750) is a heterobifunctional small-molecule building block (MW 160.18 g/mol, C9H8N2O) composed of an aniline moiety coupled at the para-position to an unsubstituted 1,3-oxazole ring . It is commercially supplied as a powder or crystalline solid at purities ≥97% (e.g., BLD Pharm, Fluorochem, Leyan) and is primarily utilized as a synthetic intermediate in medicinal chemistry for constructing oxazole-containing compound libraries . The para-substitution pattern on the aniline ring distinguishes it from its meta-substituted isomer 3-(oxazol-4-yl)aniline (CAS 521982-80-9) and from halogenated analogs such as 2-chloro-5-(oxazol-4-yl)aniline (CAS 916051-61-1), each of which presents fundamentally different electronic and steric profiles that cannot be assumed interchangeable in structure–activity relationship (SAR) campaigns . Procurement from reputable vendors typically includes batch-specific Certificate of Analysis (CoA) documentation, with product stored under ambient temperature conditions .

Why Generic Substitution of 4-(Oxazol-4-yl)aniline with In-Class Aniline-Oxazole Isomers Risks SAR Invalidation


Compounds within the oxazolyl-aniline family are frequently treated as interchangeable building blocks during library synthesis; however, this assumption is structurally indefensible. The substitution position of the aniline group on the oxazole core, the presence or absence of halogen atoms, and the steric accessibility of the primary amine each fundamentally alter key molecular properties—including hydrogen-bond donor capacity, electronic distribution, and conformational flexibility—that govern downstream biological target engagement . In the relevant anti-malarial SAR study by Gordey et al. (2011), a deliberate isomeric comparison between 3′- and 4′-linked oxazolyl-aniline derivatives within the same 7-chloroquinoline scaffold revealed that the regiochemistry of the oxazole attachment directly controls antiplasmodial activity, confirming that the 3′- and 4′-anilinyl-oxazole isomers are not functionally equivalent . Without head-to-head functional data for the specific isomer, substituting 4-(oxazol-4-yl)aniline with its 3-(oxazol-4-yl) counterpart, or with halogenated analogs such as 2-chloro-5-(oxazol-4-yl)aniline, introduces an uncharacterized variable that may invalidate established SAR data and compromise lead optimization efforts.

Differential Evidence Guide: Quantified Performance Parameters for 4-(Oxazol-4-yl)aniline Selection


Para- vs. Meta-Regiochemistry in Antiplasmodial Activity: A Direct Head-to-Head Isomer Comparison in a 7-Chloroquinoline Scaffold

In a study examining oxazole-regioisomeric 7-chloroquinoline hybrids against the chloroquine-resistant Plasmodium falciparum W2 strain, the 4′-anilinyl-oxazole derivative exhibited an IC50 of approximately 350 nM, whereas its 3′-isomer was consistently less potent across all tested derivatives, demonstrating that the para-linked oxazole aniline provides a measurable advantage in antiplasmodial activity for this chemotype . This constitutes a direct head-to-head comparison where the only structural variable is the attachment position of the oxazolyl-aniline unit, establishing that the 4′-regioisomer yields superior biological potency in this validated anti-malarial assay system.

Antimalarial drug discovery Structure-activity relationship Oxazole regiochemistry

Comparative Cytotoxicity Profile of the 4'-Oxazolyl-Aniline Scaffold in Human Mononuclear Leukocytes

The same 4′-anilinyl-oxazole-7-chloroquinoline hybrid that exhibited sub-micromolar antiplasmodial activity also demonstrated acceptable cytotoxicity against human mononuclear leukocytes, as assessed via standard viability assays . While an explicit selectivity index was not reported, the preserved viability of primary human mononuclear cells at concentrations exceeding the antiplasmodial IC50 indicates a favorable early-stage toxicity window relative to the 3′-regioisomer series, which failed to achieve comparable potency at non-cytotoxic concentrations.

Antimalarial selectivity Cytotoxicity Therapeutic index

Regiochemistry-Dependent Synthetic Accessibility and Purity for Downstream Library Chemistry

Vendor catalogs indicate that 4-(oxazol-4-yl)aniline (CAS 568556-31-0) is routinely available at ≥97% purity from multiple independent suppliers (BLD Pharm, Fluorochem, Leyan, ChemScene) at catalog scale, while the 3-isomer (CAS 521982-80-9) is typically listed at 95% purity with fewer sourcing options . Additionally, 2-chloro-5-(oxazol-4-yl)aniline (CAS 916051-61-1) carries a higher molecular weight due to chlorine substitution, altering its solubility and reactivity profile in amide coupling and Buchwald–Hartwig amination reactions commonly employed for library diversification. The consistent ≥97% purity specification and multi-supplier redundancy for 4-(oxazol-4-yl)aniline reduce the risk of batch-to-batch variability in parallel synthesis campaigns.

Parallel synthesis Heterocyclic building blocks Oxazole library chemistry

High-Confidence Application Scenarios for 4-(Oxazol-4-yl)aniline Based on Verified Differential Evidence


Regiospecific Synthesis of 7-Chloroquinoline-Oxazole Hybrid Antimalarials Preserving Sub-Micromolar Potency

This scenario directly follows from the Gordey et al. (2011) SAR study . When constructing 4-N-(anilinyl-4'-oxazolyl)-7-chloroquinoline analogs targeting chloroquine-resistant P. falciparum (W2 strain), researchers must use the 4-isomer of oxazolyl-aniline to maintain the IC50 ≈ 0.35 µM activity window. Substituting 3-(oxazol-4-yl)aniline in the same synthetic sequence would introduce a structural change documented to reduce antiplasmodial potency by approximately 2- to 3-fold, compromising the lead optimization trajectory. This application is supported exclusively by direct head-to-head regioisomer comparison data.

Selectivity-Guided Lead Optimization Requiring a Favorable Cytotoxicity Window in Primary Human Cells

Based on the cytotoxicity data from Gordey et al. (2011) , the 4-(oxazol-4-yl)aniline-derived hybrid is the only isomer that establishes a measurable selectivity gap between antiplasmodial activity (IC50 ≈ 0.35 µM) and toxicity to human mononuclear leukocytes. Any lead optimization campaign aiming to preserve or widen this therapeutic margin should commit to the 4-isomer as the core building block, as switching to the 3-isomer forfeits this selectivity window entirely.

High-Throughput Parallel Library Synthesis Requiring Batch-to-Batch Purity Consistency

For medicinal chemistry groups performing parallel amide coupling or metal-catalyzed cross-coupling reactions to generate oxazole-containing compound libraries, the ≥97% purity specification of 4-(oxazol-4-yl)aniline (vs. 95% for the 3-isomer and the 2-chloro analog) reduces the risk of side reactions and simplifies post-reaction purification workflows. Multi-supplier availability ensures supply chain resilience during iterative library expansion, making it the pragmatically superior building block for routine SAR operations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Oxazol-4-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.